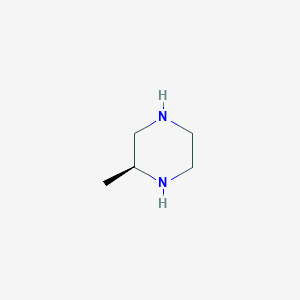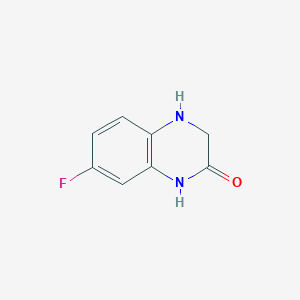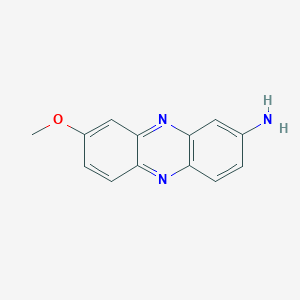
Stizolobic acid
Overview
Description
Stizolobic acid is an amino acid found in the sap epicotyl tips of etiolated seedlings of Stizolobium hassjoo . It is a non-protein amino acid with the systematic IUPAC name 4-[(2S)-2-amino-3-hydroxy-3-oxo-propyl]-6-oxo-pyran-2-carboxylic acid . This compound is known for its unique structure, which includes a pyran ring and carboxylic acid groups.
Mechanism of Action
Target of Action
Stizolobic acid is an amino acid found in the sap epicotyl tips of etiolated seedlings of Stizolobium hassjoo It has been suggested that it may modulate the effects of isoxazole derivatives that originate from toadstool mushrooms .
Mode of Action
It is known to be a product of the conversion of L-dihydroxyphenylalanine (L-DOPA) in the presence of NADP+ or NAD+ under aerobic conditions . .
Biochemical Pathways
This compound is synthesized through a biochemical pathway involving the conversion of L-DOPA. This process is catalyzed by Stizolobium hassjoo under aerobic conditions . The conversion of L-DOPA also leads to the formation of stizolobinic acid, alpha-amino-6-carboxy-2-oxo-2H-pyran-3-propionic acid
Result of Action
It is known to be a psychoactive amino acid , suggesting it may have effects on the nervous system.
Biochemical Analysis
Biochemical Properties
Stizolobic acid plays a significant role in biochemical reactions, particularly in the biosynthesis pathways of certain plants. It is synthesized from L-dihydroxyphenylalanine through oxidative ring cleavage, recyclization, and dehydrogenation processes . The enzymes involved in this synthesis are stizolobinic acid synthase and this compound synthase . These enzymes exhibit strict specificity for 3,4-dihydroxyphenylalanine as a substrate and require NADP+ for their activities . This compound interacts with various biomolecules, including enzymes and cofactors, to facilitate its synthesis and function.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain enzymes and proteins, leading to changes in cellular functions. For example, it can influence the expression of genes involved in metabolic pathways and affect the activity of enzymes that regulate cellular metabolism . These effects highlight the importance of this compound in maintaining cellular homeostasis and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. This compound binds to specific enzymes and proteins, modulating their activity and function. It can act as an enzyme inhibitor or activator, depending on the context of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for the biochemical effects of this compound on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular functions, highlighting the importance of understanding its temporal effects in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular functions, while higher doses can lead to significant changes in cellular metabolism and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, emphasizing the need for careful dosage considerations in experimental studies.
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly in the biosynthesis of certain plant compounds. It interacts with enzymes such as stizolobinic acid synthase and this compound synthase, which catalyze its synthesis from L-dihydroxyphenylalanine . These interactions are essential for the proper functioning of the metabolic pathways that involve this compound. Additionally, this compound can affect metabolic flux and metabolite levels, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound is transported through specific transporters and binding proteins that facilitate its movement within the cell . These transport mechanisms ensure that this compound reaches its target sites, where it can exert its biochemical effects. The localization and accumulation of this compound within cells are important factors that determine its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The subcellular localization of this compound is crucial for its interactions with biomolecules and its role in cellular processes. Understanding the subcellular distribution of this compound provides insights into its biochemical mechanisms and effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Stizolobic acid is biosynthesized in higher plants, particularly in the etiolated seedlings of Stizolobium hassjoo . The biosynthesis involves the conversion of L-dihydroxyphenylalanine into stizolobinic acid and this compound in the presence of NADP+ or NAD+ under aerobic conditions . The enzyme system responsible for this conversion includes stizolobinate synthase .
Industrial Production Methods: There is limited information on the industrial production methods of this compound. Most of the available data focuses on its biosynthesis in plants rather than synthetic industrial processes.
Chemical Reactions Analysis
Types of Reactions: Stizolobic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of amino and carboxylic acid groups makes it reactive under different conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups in this compound.
Substitution: Nucleophilic substitution reactions can occur at the amino group, using reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Stizolobic acid has several scientific research applications:
Chemistry: It is studied for its unique structure and reactivity, contributing to the understanding of non-protein amino acids.
Biology: Research focuses on its role in plant metabolism and its biosynthesis pathways.
Medicine: Although not widely used in medicine, its structural analogs are studied for potential therapeutic applications.
Industry: Its derivatives may have applications in the synthesis of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Stizolobinic Acid: Another non-protein amino acid found in the same plant species, with a similar structure but different functional groups.
Ibotenic Acid: Found in Amanita muscaria, it shares some structural similarities but has different biological activities.
Uniqueness: Stizolobic acid is unique due to its specific biosynthesis pathway and its occurrence in the sap of Stizolobium hassjoo. Its structure, which includes a pyran ring and multiple functional groups, distinguishes it from other amino acids.
Properties
IUPAC Name |
4-[(2S)-2-amino-2-carboxyethyl]-6-oxopyran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c10-5(8(12)13)1-4-2-6(9(14)15)16-7(11)3-4/h2-3,5H,1,10H2,(H,12,13)(H,14,15)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZBVNZAEQASKU-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(OC1=O)C(=O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(OC1=O)C(=O)O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 | |
| Record name | Stizolobic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Stizolobic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166588 | |
| Record name | Stizolobic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15911-87-2 | |
| Record name | (αS)-α-Amino-6-carboxy-2-oxo-2H-pyran-4-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15911-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stizolobic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015911872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stizolobic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STIZOLOBIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXP0P9096P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is stizolobic acid and where is it found?
A1: this compound is a non-proteinogenic amino acid, first isolated from the etiolated seedlings of the plant Stizolobium hassjoo [, ]. It is also found in certain mushroom species, particularly those belonging to the Amanita genus, like Amanita pantherina [, ].
Q2: How is this compound biosynthesized?
A2: this compound biosynthesis originates from the amino acid L-3,4-dihydroxyphenylalanine (DOPA) [, , , ]. This pathway has been observed in both Stizolobium hassjoo and Amanita pantherina [, , ]. Experiments utilizing radiolabeled DOPA confirmed its incorporation into this compound [, ]. The process involves an extradiol ring cleavage of the aromatic ring of DOPA [].
Q3: Are there any enzyme systems known to be involved in the biosynthesis of this compound?
A3: Yes, research suggests the presence of an enzyme system(s) in Stizolobium hassjoo seedlings capable of converting DOPA into this compound [, ]. This enzyme system requires either NADP+ or NAD+ and functions under aerobic conditions [, ].
Q4: What is the chemical structure of this compound?
A4: this compound is a β-(6-carboxy-α′-pyronyl)alanine derivative. Its structure consists of an alanine moiety linked to a 6-carboxy-α′-pyrone ring [, ].
Q5: Has the absolute configuration of this compound been determined?
A5: Yes, through optical resolution and enzymatic analysis, this compound has been confirmed to exist in the L-form [].
Q6: What are the pharmacological activities of this compound?
A6: this compound has been shown to interact with the quisqualate-type glutamate receptors [, , ]. In crayfish neuromuscular junctions, it acts as a competitive antagonist of these receptors [, ]. Research also suggests that this compound can exert excitatory effects on the spinal cord in certain species, though the specific mechanisms might vary across different organisms [, ].
Q7: Are there any known synthetic routes to produce this compound?
A7: Yes, DL-stizolobic acid has been synthesized chemically []. Additionally, biomimetic synthesis strategies have been developed for producing both this compound and 3-(6-carboxy-2-oxo-4-pyridyl)alanine [, ].
Q8: Are there any known derivatives of this compound?
A8: Yes, stizolobinic acid is a structural isomer of this compound, also found in Stizolobium hassjoo and Amanita species. Both compounds share a similar biosynthetic pathway from DOPA [, , , , , ].
Q9: Have any studies investigated the stability and formulation of this compound?
A9: While the provided abstracts don't offer specific details on the stability and formulation of this compound, these aspects are crucial for any potential pharmaceutical applications. Further research is needed to explore appropriate formulation strategies that enhance its stability, solubility, and bioavailability.
Q10: Are there known analytical techniques for detecting and quantifying this compound?
A10: While not explicitly mentioned in the provided abstracts, chromatographic techniques coupled with appropriate detection methods are likely used for the analysis of this compound, as seen in studies investigating its presence in various species [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















